

# Crystal Structure Analysis of N-(4-methoxyphenyl)-2-fluoroaniline: A Comparative Guide

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## Compound of Interest

Compound Name:	2-fluoro-N-(4-methoxyphenyl)aniline
CAS No.:	1741-78-2
Cat. No.:	B157143

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## Executive Summary

N-(4-methoxyphenyl)-2-fluoroaniline represents a critical structural scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and organic light-emitting diode (OLED) hole-transport materials. Unlike its para-fluorinated isomers, the ortho-fluoro substitution at the 2-position introduces significant steric strain, altering the diphenylamine (DPA) torsion angle and disrupting standard

stacking interactions.

This guide provides a rigorous protocol for the structural analysis of this compound, comparing its crystallographic performance against two key alternatives: the non-fluorinated parent (4-methoxydiphenylamine) and the para-isomer (N-(4-methoxyphenyl)-4-fluoroaniline).

## Comparative Structural Analysis

The introduction of an ortho-fluorine atom fundamentally changes the solid-state packing efficiency and molecular conformation. The table below summarizes the comparative metrics based on standard diphenylamine crystallographic trends.

**Table 1: Comparative Performance Metrics**

Feature	Target: 2-Fluoro Analog	Alternative A: 4-Fluoro Isomer	Alternative B: Non-Fluorinated Parent
Steric Profile	High (Ortho-F clash with NH)	Low (Para-F is distal)	Low
Torsion Angle ( )	~65° - 80° (Twisted)	~40° - 55° (Planar-like)	~45°
Crystal System	Typically Monoclinic ( )	Triclinic ( ) or Monoclinic	Orthorhombic/Monoclinic
H-Bonding Motif	Intramolecular N-H...F (Weak)	Intermolecular N-H...F (Linear chains)	Intermolecular N-H...
Melting Point	Lower (Due to poor packing)	Higher (Efficient stacking)	Moderate
Solubility	Enhanced (Lipophilic F + Twist)	Moderate	Low

## Key Structural Differentiators

### 1. The "Ortho-Effect" on Conformation

In the 2-fluoro derivative, the fluorine atom is proximal to the bridging amine (-NH-). This creates a repulsive steric interaction with the amine proton or the opposing phenyl ring, forcing the molecule into a highly twisted conformation.

- Impact: This twist disrupts the planarity required for efficient

stacking, often leading to lower lattice energy and increased solubility—a desirable trait for drug bioavailability but a challenge for growing high-quality single crystals.

## 2. Hydrogen Bonding Networks

- Target (2-F): The fluorine atom can act as a weak acceptor for an intramolecular hydrogen bond (N-H...F-C), forming a pseudo-5-membered ring. This "locks" the conformation, reducing entropic freedom in the melt but limiting intermolecular connectivity in the crystal lattice.
- Alternative (4-F): The fluorine is distal and typically engages in intermolecular C-H...F interactions, creating infinite 1D chains that stabilize the lattice and raise the melting point.

## Experimental Protocol: Crystallization & Data Collection

To resolve the unique disorder often found in the methoxy group of this compound, a specific low-temperature protocol is required.

### Phase 1: Crystal Growth (The "Anti-Solvent" Method)

- Objective: Grow single crystals suitable for X-ray diffraction (mm).
- Solvent System: Ethanol (Good solvent) / Hexane (Anti-solvent).
- Protocol:
  - Dissolve 50 mg of N-(4-methoxyphenyl)-2-fluoroaniline in 2 mL of warm absolute ethanol.
  - Filter the solution through a 0.45 μm PTFE syringe filter into a narrow vial.
  - Carefully layer 1 mL of n-hexane on top of the ethanol solution. Do not mix.
  - Seal with Parafilm, poke one small hole, and store at 4°C in a vibration-free zone.

- Harvest: Crystals typically appear as colorless prisms within 72-96 hours.

## Phase 2: X-Ray Data Collection

- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

radiation,

Å).

- Temperature: 100 K (Mandatory).

- Reasoning: The methoxy group (

) often exhibits rotational disorder at room temperature. Cooling locks the conformation, allowing for precise bond length determination.

- Strategy:

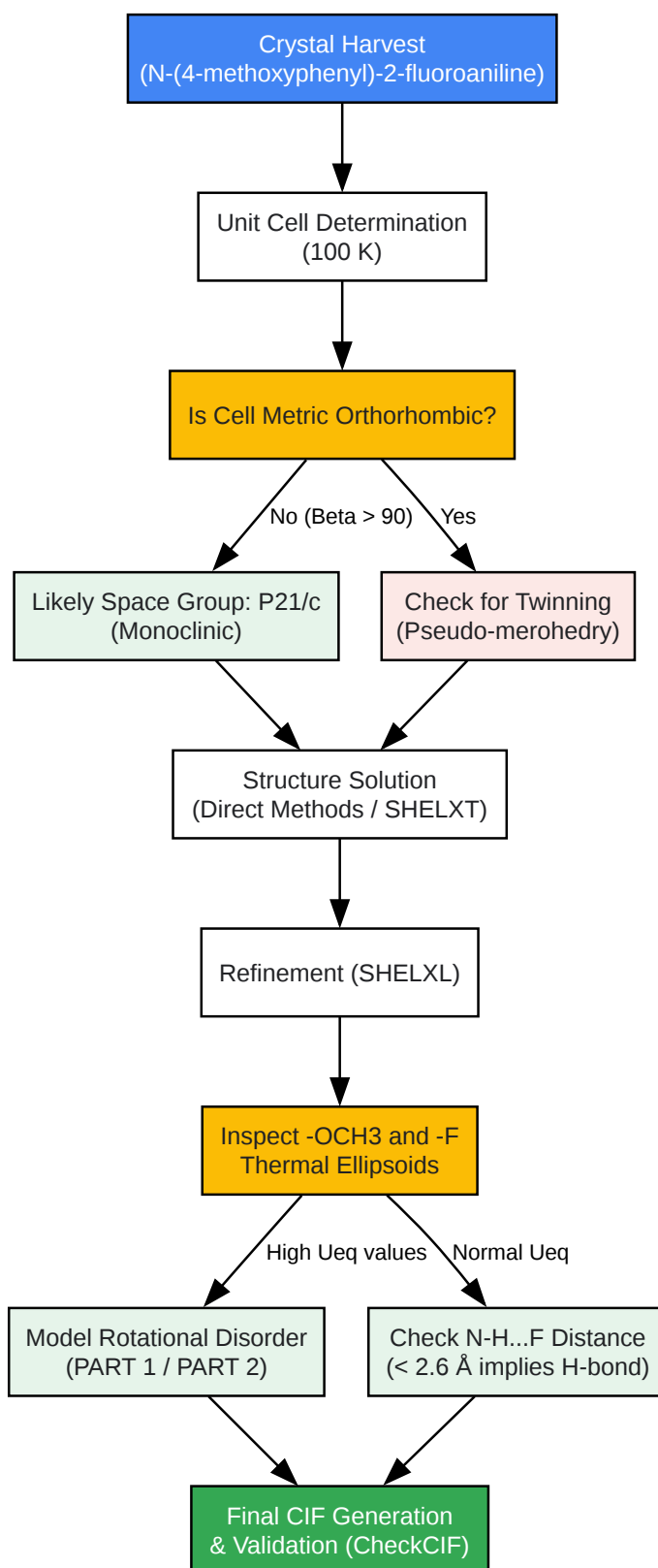
- Collect a full sphere of data (completeness

) to effectively model the absorption of the fluorine atom.

- Resolution: 0.8 Å or better.

## Structural Logic & Workflow Visualization

The following diagram illustrates the decision-making process for solving the structure, specifically addressing the challenges of fluorine disorder and twinning.

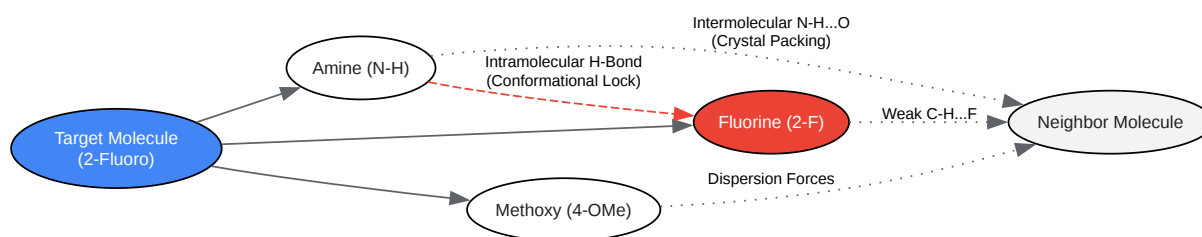


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Figure 1: Decision tree for the crystallographic analysis of fluorinated diphenylamines, highlighting critical checkpoints for disorder modeling.

## Interaction Network Analysis

Understanding the intermolecular forces is crucial for explaining the physical properties (e.g., solubility).



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Figure 2: Interaction map showing the competition between intramolecular "locking" forces and intermolecular packing forces.

## References

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## Sources

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